molecular formula C4H9ClO5S2 B1199345 Clomesone CAS No. 88343-72-0

Clomesone

Cat. No. B1199345
Key on ui cas rn: 88343-72-0
M. Wt: 236.7 g/mol
InChI Key: SEHSPJCWCBQHPF-UHFFFAOYSA-N
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Patent
US04727174

Procedure details

A solution of 133 g (1.32 mol.) of triethylamine in 400 ml of anhydrous acetonitrile was cooled to -30° to -40° C., and a solution of 100 g (0.88 mol.) of methanesulfonyl chloride in anhydrous acetonitrile (67 ml) was added dropwise at a rate that prevented the temperature from rising above -30° C. The mixture was stirred at -30° to -40° C. for 1 hour, and a solution of 35.4 g of 2-chloroethanol in anhydrous acetonitrile (30 ml) was added. The resulting mixture was stirred for 2 hours at -30° to -40° C. and then was filtered to separate triethylamine hydrochloride. The latter material was washed with ethyl acetate, the washings were combined with the filtrate, and the organic solution was concentrated in vacuo to an oil. A solution of the residual oil in ethyl acetate (1200 ml) was washed quickly with two portions (2×200 ml) of dilute sodium chloride solution and then with two portions (2×200 ml) of saturated sodium chloride solution, dried with magnesium sulfate, filtered, and concentrated in vacuo. The residual solid (70 g) was dissolved in methylene chloride (450 ml), the solution was filtered and diluted slowly with cyclohexane (450 ml). The mixture, protected from atmospheric moisture, was allowed to stand at room temperature for about an hour and was then stored at low temperatures (about 5° C.) overnight. The precipitate was collected by filtration, washed with cyclohexane, and dried in vacuo over phosphorus pentoxide: yield, 58.7 g (56%); m.p. 60°-62° C.; IR (cm-1, medium and strong bands) 3040, 3025, 2990 s, 2930, 2935 sh, 1465, 1430, 1415, 1390, 1370 s, 1320 s, 1240, 1200, 1185 s, 1175 s, 1165 s, 1125, 1070, 990 s, 955 s, 915 s, 870 s, 790 s, 765, 755, 665, 605 sh, 600, 525 s, 505, 465 s, 420; 1H NMR (300.6 MHz, CDCl3, Me4Si as internal reference), δ 3.26 (s, CH3), 3.80 (t, CH2Cl), 4.65 (t, OCH2), 4.67 (s, SCH2S). Anal. Calcd. for C4H9ClO5S2 : C, 20.30; H, 3.83. Found: C, 20.26; H, 4.00.
Quantity
133 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
67 mL
Type
solvent
Reaction Step Two
Quantity
35.4 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[CH3:8][S:9](Cl)(=[O:11])=[O:10].[Cl:13][CH2:14][CH2:15][OH:16]>C(#N)C>[CH3:8][S:9]([CH2:8][S:9]([O:16][CH2:15][CH2:14][Cl:13])(=[O:11])=[O:10])(=[O:11])=[O:10]

Inputs

Step One
Name
Quantity
133 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
67 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
35.4 g
Type
reactant
Smiles
ClCCO
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at -30° to -40° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
from rising above -30° C
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 2 hours at -30° to -40° C.
Duration
2 h
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
to separate triethylamine hydrochloride
WASH
Type
WASH
Details
The latter material was washed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
the organic solution was concentrated in vacuo to an oil
WASH
Type
WASH
Details
A solution of the residual oil in ethyl acetate (1200 ml) was washed quickly with two portions (2×200 ml) of dilute sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with two portions (2×200 ml) of saturated sodium chloride solution, dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residual solid (70 g) was dissolved in methylene chloride (450 ml)
FILTRATION
Type
FILTRATION
Details
the solution was filtered
ADDITION
Type
ADDITION
Details
diluted slowly with cyclohexane (450 ml)
WAIT
Type
WAIT
Details
to stand at room temperature for about an hour
CUSTOM
Type
CUSTOM
Details
was then stored at low temperatures (about 5° C.) overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with cyclohexane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in vacuo over phosphorus pentoxide
CUSTOM
Type
CUSTOM
Details
yield
CUSTOM
Type
CUSTOM
Details
IR (cm-1, medium and strong bands) 3040, 3025, 2990 s, 2930, 2935 sh, 1465, 1430, 1415, 1390, 1370 s, 1320 s, 1240, 1200, 1185 s, 1175 s, 1165 s, 1125, 1070, 990 s, 955 s, 915 s, 870 s, 790 s, 765, 755, 665, 605 sh, 600, 525 s, 505, 465 s, 420
Duration
465 s

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CS(=O)(=O)CS(=O)(=O)OCCCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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